N-花生四烯酰基-L-丙氨酸

描述

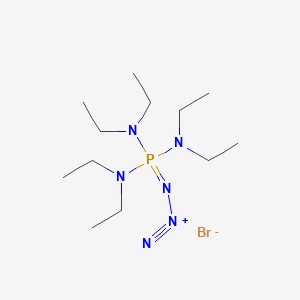

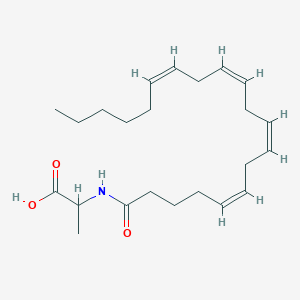

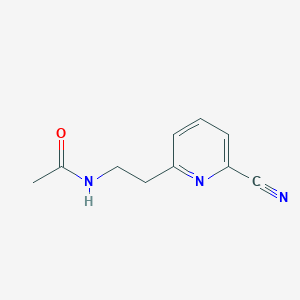

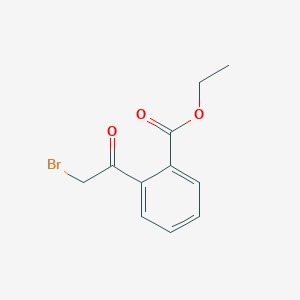

N-Arachidonoyl-L-Alanine: is a naturally occurring compound that belongs to the family of N-acyl amino acids. It is formed by the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid . This compound has garnered interest due to its potential biological activities and its role in various physiological processes.

科学研究应用

花生四烯酰-L-丙氨酸在科学研究中有多种应用,包括:

作用机制

花生四烯酰-L-丙氨酸通过多种机制发挥其作用:

活性氧的产生: 它诱导活性氧的产生,这会导致癌细胞死亡.

酶相互作用: 该化合物与环氧合酶和脂氧合酶等酶相互作用,导致各种代谢产物的形成.

细胞信号传导: 它可以调节细胞信号传导通路,影响细胞增殖和凋亡等过程.

生化分析

Biochemical Properties

N-Arachidonoyl-L-Alanine interacts with various enzymes and proteins. For instance, it has shown inhibitory activity towards fatty acid amide hydrolase from rat brain . It also interacts with cabbage phospholipase D .

Cellular Effects

N-Arachidonoyl-L-Alanine has been found to inhibit the proliferation of head and neck squamous cell carcinoma cells . This effect is mediated through a receptor-independent action .

Molecular Mechanism

The anti-cancer effects of N-Arachidonoyl-L-Alanine are mediated through the production of reactive oxygen species (ROS) and a decrease in phosphorylated Akt . The inhibition of 5-lipoxygenase (5-LO), which is involved in the degradation pathway of N-Arachidonoyl-L-Alanine, can reverse these effects .

Temporal Effects in Laboratory Settings

It has been observed that N-Arachidonoyl-L-Alanine itself, except for its glutamate derivative, is stable to hydrolysis by fatty acid amide hydrolase .

准备方法

合成路线和反应条件: 花生四烯酰-L-丙氨酸可以通过花生四烯酸与L-丙氨酸的反应合成。该过程涉及花生四烯酸的羧基与L-丙氨酸的氨基之间形成酰胺键。 这种反应通常需要使用偶联试剂,例如二环己基碳二亚胺 (DCC) 和N-羟基琥珀酰亚胺 (NHS),以促进酰胺键的形成 .

工业生产方法: 虽然花生四烯酰-L-丙氨酸的具体工业生产方法尚未有详细的记载,但总体方法将涉及使用与实验室合成相同的原理进行大规模合成。这将包括使用高效偶联试剂和优化的反应条件,以确保最终产品的产率高且纯度高。

化学反应分析

反应类型: 花生四烯酰-L-丙氨酸会发生各种化学反应,包括:

氧化: 该化合物可以被环氧合酶 (COX) 和脂氧合酶 (LOX) 等酶氧化,从而形成各种氧化代谢产物.

还原: 这种化合物还原反应并不常见,但在特定条件下可以发生还原反应。

取代: 花生四烯酰-L-丙氨酸可以参与取代反应,其中酰胺键被断裂并被其他官能团取代。

常用试剂和条件:

氧化: 环氧合酶和脂氧合酶等酶通常用于氧化反应。

还原: 在受控条件下可以使用硼氢化钠 (NaBH4) 等还原剂。

取代: 根据所需的产物,可以使用各种亲核试剂进行取代反应。

主要生成物:

氧化产物: 花生四烯酰-L-丙氨酸的氧化代谢产物。

还原产物: 该化合物的还原形式。

取代产物: 用不同官能团取代酰胺键的化合物。

相似化合物的比较

花生四烯酰-L-丙氨酸是更广泛的N-酰基氨基酸家族的一部分,其中包括以下化合物:

- 花生四烯酰-甘氨酸

- 花生四烯酰-苯丙氨酸

- 花生四烯酰-酪氨酸

- 花生四烯酰-GABA

独特性:

通过了解花生四烯酰-L-丙氨酸的性质和应用,研究人员可以进一步探索其在各个科学和工业领域的潜力。

属性

IUPAC Name |

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECSOKFEQQDUCP-GDYZQIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any environmental applications for N-Arachidonoyl-L-Alanine?

A3: A novel strain of Serratia marcescens capable of catabolizing N-Arachidonoyl-L-Alanine has been identified. [] This strain shows promise for the bioremediation of environments co-contaminated with cadmium (Cd) and chromium (Cr). [] This finding suggests a potential application of N-Arachidonoyl-L-Alanine or its degradation products in environmental remediation strategies.

Q2: What analytical techniques are used to identify and quantify N-Arachidonoyl-L-Alanine?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify and quantify N-Arachidonoyl-L-Alanine in biological samples. [] This technique offers high sensitivity and specificity, making it suitable for studying the compound's metabolic pathways and potential roles in various biological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)